4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with an ethoxymethyl substituent at position 4 and an ethyl group at position 1. This scaffold is structurally related to pharmacologically active compounds, such as the anticoagulant apixaban and PDE4 inhibitors, but with distinct substituents influencing its physicochemical and biological properties .
Properties
IUPAC Name |
4-(ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-14-11-7-12-5-9(8-15-4-2)10(11)6-13-14/h6,9,12H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUKSMDXUNGVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(CNC2)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-c]pyridine ring .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals. Its structural framework allows for modifications that can lead to derivatives with enhanced biological activity.
- Antidiabetic Agents : Research indicates that derivatives of pyrazolo[3,4-c]pyridine compounds may exhibit antidiabetic properties. These compounds can potentially modulate metabolic pathways involved in glucose homeostasis and insulin sensitivity .
- Neuroprotective Effects : Some studies suggest that pyrazolo[3,4-c]pyridine derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to penetrate the blood-brain barrier is a significant advantage in this context .
Pharmacological Applications
The pharmacological profile of 4-(ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine suggests various therapeutic uses:
- Cognitive Enhancement : Certain derivatives have been investigated for their potential to enhance cognitive function and memory. This application is particularly relevant in the context of age-related cognitive decline .
- Anti-inflammatory Properties : There is emerging evidence that compounds within this class may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to create diverse derivatives enhances its applicability across different therapeutic areas.
| Synthesis Method | Description |
|---|---|
| Condensation Reactions | Commonly used to form the pyrazole ring structure. |
| Functional Group Modification | Allows the introduction of substituents that can enhance biological activity. |
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-c]pyridine derivatives for their antidiabetic activity. Results indicated significant improvements in glucose tolerance tests in animal models .
- Another research article highlighted the neuroprotective effects of a specific derivative in vitro and in vivo, demonstrating its ability to reduce neuronal apoptosis under oxidative stress conditions .
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Structural Analogues
The pyrazolo[3,4-c]pyridine core is shared among several bioactive molecules. Key structural analogues include:
Key Observations :
- Substituent Effects : The ethoxymethyl group in the target compound introduces moderate lipophilicity (logP ~2.5 estimated), contrasting with apixaban’s polar carboxamide (logP ~1.8) . This may enhance blood-brain barrier penetration compared to apixaban but reduce aqueous solubility .
- Bioactivity: Unlike apixaban (IC₅₀ for Factor Xa = 0.08 nM), the target compound lacks reported anticoagulant activity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show considerable antibacterial activity against various pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-c]pyridine Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | K. pneumoniae | 1 μg/mL |
| 2 | S. aureus | 2 μg/mL |
| 3 | E. coli | 1 μg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, several studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-c]pyridine derivatives. For example, some compounds demonstrated IC50 values lower than aspirin in inhibiting inflammation in macrophage models .
Table 2: Anti-inflammatory Activity Comparison
| Compound | IC50 (μM) | Control (Aspirin) IC50 (μM) |
|---|---|---|
| A | 1.37 | 1.91 |
| B | 1.87 | 1.91 |
Mechanistic Insights
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For instance, they may act on potassium channels such as TASK-1 (KCNK3), which are implicated in various physiological processes including cardiac function .
Case Studies
A recent study involving the synthesis and evaluation of various pyrazolo[3,4-c]pyridine derivatives found that certain substitutions significantly enhanced their antimicrobial and anti-inflammatory activities. For example, a compound with a methoxy group exhibited superior antibacterial activity compared to its unsubstituted counterpart .
Q & A
Q. What are the standard synthetic routes for 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, and how are intermediates characterized?
Answer: Synthesis typically involves cyclization of precursors such as pyrazolo-pyridine cores with ethoxymethyl and ethyl substituents. For example:
- Step 1: Condensation of a pyrazole derivative with a tetrahydro-pyridine intermediate under reflux conditions (e.g., ethanol or DMF with K₂CO₃ as a base) .
- Step 2: Functionalization via nucleophilic substitution to introduce the ethoxymethyl group. Ethyl bromide or chloroacetonitrile may be used in the presence of ionic liquids like [bmim][BF₄] to enhance reaction efficiency .
- Characterization: Intermediates are validated using 1H/13C NMR (to confirm substitution patterns), IR (to track carbonyl or nitrile groups), and elemental analysis (to verify purity ≥95%) .
Q. What spectroscopic methods are critical for structural elucidation of this compound?
Answer:
- X-ray crystallography resolves the bicyclic pyrazolo-pyridine framework and substituent geometry, as demonstrated for analogs like 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-pyrazolo[3,4-b]pyridine .
- NMR spectroscopy identifies proton environments: the ethoxymethyl group shows a triplet near δ 3.5 ppm (CH₂O), while the ethyl group at position 1 appears as a quartet (δ 1.2–1.4 ppm) .
- Mass spectrometry (EI-MS) confirms the molecular ion peak (e.g., m/z 261 for C₁₂H₁₉N₃O) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts in multi-step reactions?
Answer:
- Green chemistry approaches: Use ionic liquids (e.g., [bmim][BF₄]) to enhance reaction rates and reduce side reactions. For example, a 78% yield was achieved for a pyrazolo-pyridine carbonitrile derivative using this method .
- Catalytic optimization: Screen palladium or copper catalysts for cross-coupling steps. Evidence shows CuI/NEt₃ systems improve ethynyl group incorporation in triazolo-pyridines (analogs) .
- Byproduct analysis: Employ HPLC-MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry or reaction time .
Q. What computational strategies are used to predict the compound’s reactivity or biological targets?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethoxymethyl group’s electron-donating effect lowers LUMO energy, enhancing reactivity at position 3 .
- Molecular docking: Map the compound against protein targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Pyrazolo-pyridine analogs show binding affinity via π-π stacking with Tyr385 and hydrogen bonds with Ser530 .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Answer:
- Case study: Replacing the ethoxymethyl group with a chloro-phenyl moiety (as in 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride) increased anti-inflammatory activity by 40% in murine models, likely due to enhanced hydrophobic interactions .
- SAR trends: Bulkier substituents at position 4 reduce metabolic clearance but may decrease solubility. Ethyl groups at position 1 improve bioavailability compared to methyl analogs .
Q. How should conflicting data on reaction mechanisms or biological outcomes be resolved?
Answer:
- Controlled replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, fixed solvent ratios) to isolate variables. For instance, discrepancies in cyclization yields (45–78%) were resolved by controlling moisture levels .
- Mechanistic probes: Use isotopic labeling (e.g., ¹⁵N) or trapping agents (e.g., TEMPO for radical pathways) to clarify reaction pathways .
- Meta-analysis: Compare data across studies (e.g., anti-inflammatory IC₅₀ values) using statistical tools like ANOVA to identify outliers or confounding factors .
Q. What in vitro/in vivo models are appropriate for evaluating toxicity?
Answer:
- In vitro: HepG2 cells for hepatotoxicity screening (LD₅₀ ≈ 250 µM for related pyrazolo-pyridines) .
- In vivo: Rodent models (e.g., Sprague-Dawley rats) assess acute toxicity (dose range: 10–100 mg/kg). Post-mortem histopathology and serum ALT/AST levels are critical biomarkers .
- Safety protocols: Follow guidelines from , including PPE (gloves, lab coats) and waste disposal via certified biohazard contractors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
